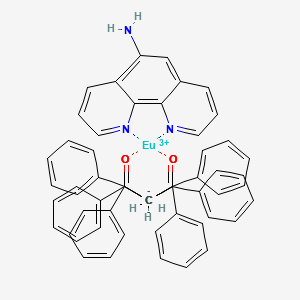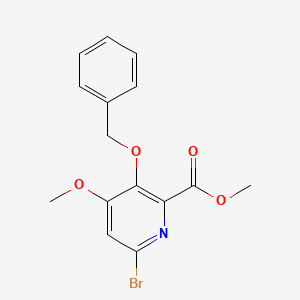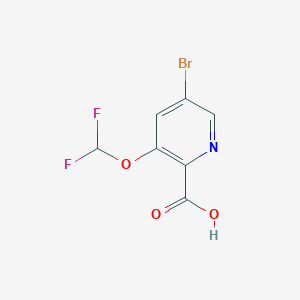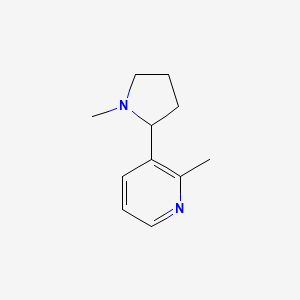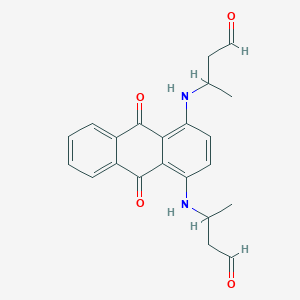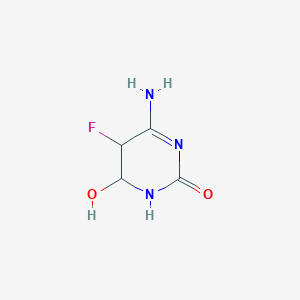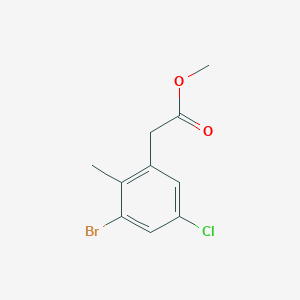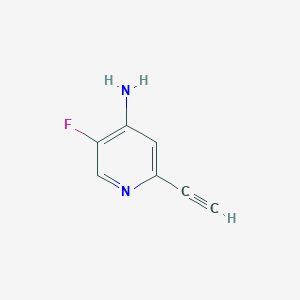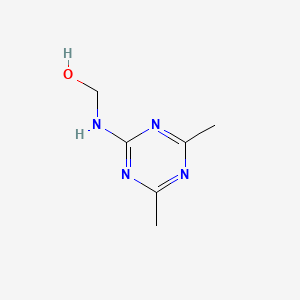
((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol: is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dimethyl group at positions 4 and 6, an amino group at position 2, and a methanol group attached to the amino group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol typically involves the reaction of 4,6-dimethyl-1,3,5-triazine-2-amine with formaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction can be represented as follows:
4,6-Dimethyl-1,3,5-triazine-2-amine+Formaldehyde→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced catalysts and reaction monitoring techniques can further enhance the production process.
化学反应分析
Types of Reactions: ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.
科学研究应用
Chemistry: ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: In biological research, triazine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. This compound may exhibit similar properties, making it a subject of interest in drug discovery and development.
Medicine: The compound’s potential as a pharmaceutical intermediate is explored for the synthesis of drugs targeting various diseases. Its structural features make it a candidate for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for applications in materials science and engineering.
作用机制
The mechanism of action of ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it can interfere with metabolic pathways, leading to various physiological effects.
相似化合物的比较
- 4,6-Dimethoxy-1,3,5-triazine-2-amine
- 4,6-Dipiperidino-1,3,5-triazine-2-amine
- 4,6-Dimorpholino-1,3,5-triazine-2-amine
Comparison: ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol is unique due to the presence of the methanol group attached to the amino group. This structural feature distinguishes it from other triazine derivatives, which may have different substituents at the same positions. The methanol group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
属性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
[(4,6-dimethyl-1,3,5-triazin-2-yl)amino]methanol |
InChI |
InChI=1S/C6H10N4O/c1-4-8-5(2)10-6(9-4)7-3-11/h11H,3H2,1-2H3,(H,7,8,9,10) |
InChI 键 |
CCSGSTQGOGKKKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC(=N1)NCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
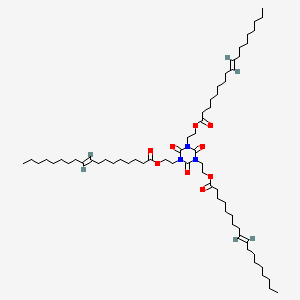
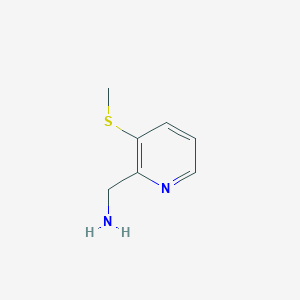
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
